Codeinone, 14-hydroxy-, octanoate
Description
Historical Perspectives on Opioid Alkaloid Chemistry and Structural Evolution
The journey into the chemical complexities of opioids began with the isolation of morphine from opium by Friedrich Wilhelm Adam Sertürner in 1804. mdpi.comnih.gov This pivotal moment marked the dawn of alkaloid chemistry and set the stage for over two centuries of research aimed at understanding and modifying the intricate morphinan (B1239233) skeleton. uchicagomedicine.orgimc.ac.at Shortly after, in 1832, codeine was isolated, adding another key natural template for chemical exploration. nih.gov
Early efforts in the 20th century, notably by Hungarian pharmacist János Kabay, revolutionized the production of morphine from poppy straw, making these crucial precursors more accessible for scientific investigation. mdpi.comnih.gov This increased availability spurred extensive research into creating semi-synthetic derivatives. nih.gov The overarching goal has been to systematically alter the morphinan structure to dissociate desired properties from adverse effects. nih.govnih.gov This has led to a vast library of compounds derived from natural alkaloids through various chemical transformations. researchgate.net
The Significance of C14-Hydroxylation in Morphinan Derivatives
A key structural modification in the evolution of morphinan chemistry is the introduction of a hydroxyl group at the C14 position. akjournals.comresearchgate.net This particular functionalization has been shown to significantly influence the properties of the resulting compounds. akjournals.comrsc.org The presence of the 14-hydroxyl group is a characteristic feature of many clinically important semi-synthetic opioids. rsc.orgacs.org
The introduction of this hydroxyl group can be achieved through various synthetic routes, often starting from thebaine, a minor alkaloid from the opium poppy. researchgate.netacs.org More recent advancements have focused on the direct oxidation of more abundant precursors like codeinone (B1234495). acs.orgnih.gov This strategic hydroxylation is a cornerstone in the design of new morphinan-based molecules, and its impact is a subject of ongoing research. akjournals.comrsc.org
Overview of Key Chemical Precursors: Codeinone and 14-Hydroxycodeinone
The synthesis of the target compound, Codeinone, 14-hydroxy-, octanoate (B1194180), relies on two critical precursors: codeinone and 14-hydroxycodeinone.
Codeinone is a morphinan-6-one (B15388065) that can be synthesized from codeine. It serves as a crucial intermediate in the production of various semi-synthetic opioids. acs.orgnih.gov
14-Hydroxycodeinone is the direct precursor to the esterified compound of interest. It is typically synthesized by the oxidation of thebaine or, more recently, through the direct catalytic air oxidation of codeinone. acs.orgnih.govrsc.orggoogle.comgoogle.com This intermediate is a key building block for a range of 14-hydroxylated morphinans. acs.org
Below is a table summarizing the chemical properties of these precursors.
| Property | Codeinone | 14-Hydroxycodeinone |
| Molecular Formula | C₁₈H₁₉NO₃ | C₁₈H₁₉NO₄ |
| Molecular Weight | 297.35 g/mol | 313.35 g/mol nist.gov |
| IUPAC Name | (4aR,7aR,12bS)-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-dione | (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one nih.gov |
| CAS Number | 467-13-0 | 508-54-3 nist.gov |
Positioning of Codeinone, 14-hydroxy-, octanoate within Esterified Morphinan Research
The esterification of hydroxyl groups on the morphinan skeleton represents another avenue of chemical modification. Research has shown that acylating the C14-hydroxyl group can lead to compounds with altered properties. akjournals.com Specifically, studies on esters of 14-hydroxycodeinone have been a subject of interest. akjournals.com
This compound falls within this specific area of research. The addition of the octanoate ester to the 14-hydroxyl position of codeinone creates a more lipophilic derivative. The chemical properties of this specific ester are detailed in the table below.
| Property | Value |
| Molecular Formula | C₂₆H₃₃NO₅ |
| Molecular Weight | 439.54 g/mol |
| Monoisotopic Mass | 439.23587 Da uni.lu |
| IUPAC Name | [(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] octanoate uni.lu |
| InChIKey | YUMFFRMMGYDHCY-IFKAHUTRSA-N uni.lu |
| Predicted XlogP | 4.7 uni.lu |
The synthesis of such esters is generally achieved through standard esterification reactions, treating 14-hydroxycodeinone with the corresponding acyl chloride or anhydride (B1165640) (in this case, octanoyl chloride or octanoic anhydride) in the presence of a suitable base or catalyst. While specific synthesis details for the octanoate ester are not widely published in readily available literature, the general principles of esterifying morphinans are well-established. google.com The study of such derivatives contributes to a deeper understanding of structure-activity relationships within the morphinan class of compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1107-74-0 |
|---|---|
Molecular Formula |
C26H33NO5 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] octanoate |
InChI |
InChI=1S/C26H33NO5/c1-4-5-6-7-8-9-21(29)32-26-13-12-18(28)24-25(26)14-15-27(2)20(26)16-17-10-11-19(30-3)23(31-24)22(17)25/h10-13,20,24H,4-9,14-16H2,1-3H3/t20-,24+,25+,26-/m1/s1 |
InChI Key |
YUMFFRMMGYDHCY-IFKAHUTRSA-N |
Isomeric SMILES |
CCCCCCCC(=O)O[C@@]12C=CC(=O)[C@H]3[C@@]14CCN([C@@H]2CC5=C4C(=C(C=C5)OC)O3)C |
Canonical SMILES |
CCCCCCCC(=O)OC12C=CC(=O)C3C14CCN(C2CC5=C4C(=C(C=C5)OC)O3)C |
Origin of Product |
United States |
Synthetic Methodologies for 14 Hydroxycodeinone and Its Ester Derivatives
Chemical Synthesis of 14-Hydroxycodeinone from Codeinone (B1234495)
The conversion of codeinone into 14-hydroxycodeinone involves the selective introduction of a hydroxyl group at the C-14 position, a chemically challenging task. oup.com
Direct Catalytic Air Oxidation Strategies
An efficient and direct conversion of codeinone to 14-hydroxycodeinone can be achieved through catalytic air oxidation in an aqueous solution. nih.govacs.org This method represents an advancement as it allows for the use of the more abundant codeine as a starting material for 14-hydroxylated opiates without needing to synthesize a thebaine-like intermediate. nih.govresearchgate.net Simple manganese and copper salts, including MnSO₄, KMnO₄, and CuSO₄, have been identified as effective catalysts for this process. nih.govacs.org The reaction requires a reducing agent, such as sodium thiosulfate (B1220275), which is thought to reduce a detrimental peroxide intermediate. nih.govacs.org This discovery was inspired by studies of the microbial transformation of codeine, where the 14-hydroxylation step was found to be a chemical, rather than enzymatic, reaction. nih.gov
A typical reaction involves codeinone, a manganese catalyst, and sodium thiosulfate in a buffered aqueous solution, with sufficient oxygen. The reaction can be completed in a few hours at room temperature. acs.org
Transition Metal-Mediated Oxidative Approaches
The direct oxidation of codeinone to 14-hydroxycodeinone has been explored using a variety of oxidizing agents, including transition metals. researchgate.net While many common oxidizing agents are ineffective, certain metallic oxidants have shown moderate success. researchgate.netresearchgate.net For instance, Co(OAc)₃ in acetic acid was found to convert codeinone to 14-hydroxycodeinone in a 51% yield. researchgate.netthieme-connect.com This method provides a practical, non-chromatographic procedure for preparing 14-hydroxycodeinone. researchgate.net Other transition metal-based oxidants like MnO₂, FeCl₃, and Cu(OAc)₂ were found to be largely ineffective. thieme-connect.com
| Oxidant | Solvent/Conditions | Yield of 14-Hydroxycodeinone |
| Co(OAc)₃ | Acetic Acid | 51% researchgate.netthieme-connect.com |
| MnSO₄/Air/O₂ | Aqueous Buffer (pH 8.0), Sodium Thiosulfate | 85% thieme-connect.com |
Peracid and Other Oxidizing Reagents
Peracids are moderately successful in the direct oxidation of codeinone. researchgate.netresearchgate.net Dimethyl peracetic acid has been reported to give the highest yield among peracids, at 37%. researchgate.netresearchgate.net Another approach involves the formation of a dienolsilyl ether of codeinone, which is then oxidized using a peracid, like peracetic acid, to produce 14-hydroxycodeinone in yields exceeding 80%. google.com The reaction of thebaine with peracids such as peracetic acid or performic acid also results in 14-hydroxycodeinone. mdpi.com
Semi-Synthetic Routes Utilizing Natural Opium Alkaloids
Semi-synthetic methods starting from natural alkaloids are the most common routes for producing 14-hydroxylated morphinans.
Thebaine as a Precursor to 14-Hydroxycodeinone
Thebaine, a minor constituent of opium, is the most common starting material for the industrial synthesis of 14-hydroxycodeinone and its derivatives like oxycodone. acs.orgclockss.orgwikipedia.org The oxidation of thebaine's conjugated diene system readily yields 14-hydroxycodeinone. clockss.org
Several methods for this oxidation have been developed:
Hydrogen Peroxide with Acid: A widely used method involves reacting thebaine with hydrogen peroxide in acidic conditions, such as with formic acid or acetic acid. oup.com This can achieve yields of over 74%. thieme-connect.comrsc.org Using the hydrochloride salt of thebaine instead of the free base can lead to high yield and purity. rsc.orgmonash.edu
Vanadium Pentoxide (V₂O₅) with Hydrogen Peroxide: An efficient and clean method uses a catalytic amount of V₂O₅ (20 mol%) with 30% H₂O₂ in an aqueous solution, providing excellent yields. researchgate.netthieme-connect.com
Peracids: Oxidation of thebaine with m-chloroperoxybenzoic acid (m-CPBA) in a mixture of acetic acid and trifluoroacetic acid has been reported to yield 74% of the product. thieme-connect.com
Photooxidation: In an acidic medium (TFA), photooxidation of thebaine can yield the 14-hydroxycodeinone salt. researchgate.netresearchgate.net
| Oxidizing System | Solvent/Conditions | Yield |
| H₂O₂ / Formic Acid | - | 74.7% thieme-connect.com |
| H₂O₂ / V₂O₅ (catalyst) | H₂O-THF (1:1), reflux | Excellent thieme-connect.com |
| m-CPBA | Acetic Acid-TFA | 74% thieme-connect.com |
| H₂CrO₄ / H₂SO₄ | Cold | 25% thieme-connect.com |
Codeine-Based Pathways to 14-Hydroxylated Morphinans
Due to the relative abundance and lower cost of codeine compared to thebaine, significant research has focused on developing efficient pathways from codeine to 14-hydroxylated morphinans. clockss.orggoogle.com The primary challenge is the difficulty of directly hydroxylating the unreactive tertiary carbon at the C-14 position. oup.com
The most common strategy involves a two-step process:
Oxidation of Codeine to Codeinone: Codeine is first oxidized to codeinone. This can be achieved using various methods, including Oppenauer oxidation or with reagents like manganese dioxide. oup.comclockss.orgtandfonline.com A rhodium complex has also been used to catalyze the isomerization of codeine to hydrocodone. diva-portal.org
Hydroxylation of Codeinone: The resulting codeinone is then hydroxylated to 14-hydroxycodeinone using the methods described in section 2.1. nih.gov
Another approach involves N-demethylation of codeine, followed by oxidation and esterification to form a dienol ester, which can then be reacted with singlet oxygen to introduce the 14-hydroxy group. google.com Biotransformation using microorganisms like Pseudomonas putida M10 has also been shown to convert codeinone to 14-hydroxycodeinone. oup.com
Esterification to Codeinone, 14-hydroxy-, octanoate (B1194180)
The final step in producing "Codeinone, 14-hydroxy-, octanoate" is the esterification of the 14-hydroxyl group of 14-hydroxycodeinone. ontosight.ai This is typically achieved by reacting 14-hydroxycodeinone with an acylating agent such as an acid anhydride (B1165640) (e.g., valeric anhydride) or an acyl chloride (e.g., octanoyl chloride). rsc.org The acylation of 14-hydroxycodeinone with various long-chain fatty acids has been studied to evaluate the resulting compounds' properties. oup.com The introduction of different acyl groups at the 14-position significantly modifies the characteristics of the parent molecule. oup.comoup.com For example, 14-cinnamoyloxycodeinone, an ester derivative, is reported to be over 100 times more potent than morphine. wikipedia.org
Stereoselective and Asymmetric Synthesis Relevant to Morphinan (B1239233) Core Structures
The intricate, pentacyclic structure of morphinan alkaloids, characterized by multiple stereocenters, has made their synthesis a significant challenge for chemists. researchgate.netresearchgate.net The absolute configuration of these stereocenters is crucial for the molecule's biological activity. Consequently, numerous stereoselective and asymmetric synthetic strategies have been developed to control the chirality of the morphinan core. researchgate.net
Early approaches often relied on the resolution of racemic mixtures, a less efficient method. Modern synthetic chemistry has moved towards asymmetric synthesis, which aims to produce the desired enantiomer directly. acs.org These strategies can be broadly categorized:
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.
Chiral Auxiliary Methods: Temporarily incorporating a chiral molecule to direct the stereochemical outcome of a reaction.
Chiral Catalysis: Employing chiral catalysts to favor the formation of one enantiomer over the other. researchgate.net
Chiral Reagents: Using stoichiometric amounts of a chiral reagent to induce asymmetry.
Recent advancements have focused on developing more efficient and step-economical total syntheses. For instance, a seven-step asymmetric chemical synthesis of (-)-codeine from simple starting materials has been reported, highlighting the progress in creating these complex structures without relying on natural sources. researchgate.netnih.gov Another innovative approach involves a programmed serial stereochemical relay to construct the morphinan skeleton. rsc.org Key reactions in modern morphinan synthesis include intramolecular Diels-Alder cycloadditions and palladium-catalyzed dearomatization-arene coupling reactions to forge the core structure. researchgate.netpnas.org The synthesis of morphinan alkaloids has even been achieved in engineered microorganisms like Saccharomyces cerevisiae, demonstrating the potential of biotechnological routes. plos.org
A variety of synthetic strategies have been successfully employed to construct the morphinan core with high stereocontrol.
| Synthetic Strategy | Key Features | Reference |
| Asymmetric Total Synthesis | Can produce either enantiomer of morphinans, such as (-)- and (+)-dihydrocodeinone. | acs.org |
| Serial Stereochemical Relay | Utilizes a rationally designed sequence of stereoinduction to build the complex core. | rsc.org |
| Core Atom Exchange | A 15-step total synthesis allows for the replacement of core atoms (e.g., oxygen to methylene) in the E-ring. | pnas.org |
| Expeditious Asymmetric Synthesis | A seven-step synthesis of (-)-codeine featuring a double-Heck cyclization. | nih.gov |
| Biocatalytic Synthesis | Functional co-expression of opium poppy enzymes in S. cerevisiae to produce morphinans from precursors. | plos.org |
| Polyene Cyclization | A stereospecific strategy for the synthesis of B/C-trans-morphinans. | acs.org |
| Intramolecular Cycloaddition | A highly stereocontrolled intramolecular 4 + 2 cycloaddition leading to a phenanthrofuran system. | acs.org |
Esterification Chemistry of 14-Hydroxylated Morphinans
The final step in the synthesis of 14-hydroxycodeinone octanoate is the esterification of the 14-hydroxyl group. This derivatization is a key modification that can significantly alter the properties of the parent molecule.
The tertiary hydroxyl group at the C-14 position of 14-hydroxycodeinone is the target for esterification. General methods for acylating a hydroxyl group can be employed, though the specific conditions may need to be optimized for the complex morphinan substrate. Common methods include reaction with:
Acyl Halides (e.g., Acyl Chlorides): In the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct.
Acid Anhydrides: Often requiring a catalyst, such as a Lewis acid or a strong protic acid, or simply heating with a base.
Carboxylic Acids: Using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with an activating agent like 4-dimethylaminopyridine (B28879) (DMAP). This is known as Steglich esterification.
The synthesis of 14-hydroxycodeinone itself, the precursor for esterification, is typically achieved through the oxidation of thebaine, a natural opium alkaloid. researchgate.netrsc.org Improved methods for this oxidation, as well as the subsequent reduction to other opioids, have been developed to enhance yield and purity. researchgate.netrsc.orgrti.org Catalytic air oxidation of codeinone has also been identified as a viable route to 14-hydroxycodeinone. nih.gov
The synthesis of 14-hydroxycodeinone octanoate involves the reaction of 14-hydroxycodeinone with an octanoyl derivative. ontosight.ai The choice of reagent and reaction conditions is critical for achieving a good yield without unwanted side reactions.
For the preparation of long-chain fatty acid esters, such as the octanoate, reacting the alcohol (14-hydroxycodeinone) with octanoyl chloride in the presence of a suitable base is a standard and effective method. The use of octanoic anhydride is another possibility. Given the potential for steric hindrance around the tertiary C-14 hydroxyl group, reaction conditions might require elevated temperatures or extended reaction times.
Research into the structure-activity relationships of 14-O-acyl derivatives of 14-hydroxycodeinone has shown that the length of the fatty acid chain influences the compound's properties. oup.comakjournals.com Studies have demonstrated that increasing the acyl chain length from acetyl up to heptoyl can lead to a progressive increase in certain biological activities. oup.com This provides a chemical rationale for the synthesis of long-chain esters like the octanoate. While the heptanoyl ester showed maximal potency in one study, the synthesis of the octanoate ester follows the same chemical principles. oup.com The synthesis of long-chain fatty acid esters of other complex molecules, such as steroids, has been accelerated using techniques like microwave irradiation in ionic liquids, suggesting potential avenues for optimizing the synthesis of 14-hydroxycodeinone octanoate. nih.gov
The molecular details of the target compound are summarized below.
| Compound Property | Value | Reference |
| Compound Name | This compound | ontosight.ai |
| Molecular Formula | C25H33NO5 | ontosight.ai |
| Molecular Weight | 421.53 g/mol | ontosight.ai |
| Precursor | 14-Hydroxycodeinone | ontosight.ai |
Biotransformation Pathways and Enzymatic Conversion of Codeinone and 14 Hydroxycodeinone
Microbial Transformation of Codeine and Codeinone (B1234495)
Microorganisms provide a diverse enzymatic machinery capable of performing complex chemical reactions on opiate substrates. These biological systems can introduce functionalities that are challenging to achieve through traditional chemical synthesis.
The introduction of a hydroxyl group at the C-14 position of the morphinan (B1239233) skeleton is of considerable interest as it can dramatically increase analgesic potency. oup.com While chemically difficult to achieve with codeine as a starting material, several microorganisms have been shown to facilitate this transformation.
Studies using Pseudomonas putida M10 have demonstrated the production of 14β-hydroxycodeinone from codeinone. oup.comoup.com Incubations of codeinone with washed cells of P. putida M10 resulted in the formation of 14β-hydroxycodeinone, which was subsequently converted to 14β-hydroxycodeine. oup.com The hydroxylating activity in P. putida M10 is notably heat-stable and appears to be membrane-associated, not requiring co-factors. oup.com
Interestingly, research on the microbial transformation of codeine by Mycobacterium neoaurum led to the discovery that the C14-hydroxylation step may be a chemical reaction rather than a purely enzymatic one. nih.gov This finding inspired the development of a method for the direct catalytic autoxidation of codeinone to 14-hydroxycodeinone using simple manganese and copper salts in an aqueous solution. nih.govresearchgate.net Other microorganisms, such as Nocardia muscorum, are also capable of performing C14-hydroxylation on codeine, among other modifications. researchgate.net
Demethylation reactions are critical in the synthesis of many semi-synthetic opioids. nih.govchim.it Biological systems offer enzymatic routes for both N- and O-demethylation.
N-Demethylation: The removal of the N-methyl group from morphinans is a key step in producing opioid antagonists like naloxone (B1662785) and naltrexone. chim.it While often accomplished with harsh chemical reagents, enzymatic N-demethylation presents a more sustainable alternative. researchgate.net Fungal cytochromes have been shown to perform N-demethylation in whole-cell biotransformations. chim.it More specifically, an enzyme named morphinan N-demethylase (MND), discovered in the bacterium Methylobacterium thebainfresser, has been identified as capable of N-demethylating various opiate substrates, including thebaine. researchgate.netgoogle.com
O-Demethylation: The O-demethylation at the C-6 position is a pivotal step in the natural biosynthesis of morphine. chim.it The enzyme thebaine 6-O-demethylase (T6ODM), a dioxygenase requiring Fe(II) as a cofactor, catalyzes the conversion of thebaine into neopinone (B3269370). nih.govqmul.ac.ukkegg.jp This enzyme also demonstrates activity on other substrates, converting oripavine to morphinone (B1233378), albeit with lower efficiency. qmul.ac.ukexpasy.org The bacterium Nocardia muscorum has been noted to induce O-demethylation on codeine. researchgate.net
Biological systems can perform various reduction and oxidation reactions on the morphinan scaffold. For instance, Pseudomonas putida M10 possesses a morphine dehydrogenase that catalyzes the NADP+-dependent oxidation of codeine to codeinone. oup.com This organism also contains an NADH-dependent morphinone reductase that can reduce codeinone to hydrocodone. oup.com
Conversely, the reduction of codeinone to codeine is a key biotransformation. Plant cells from the opium poppy, Papaver somniferum, have been used to reduce (-)-codeinone to (-)-codeine. nih.gov Studies have shown that P. somniferum cells immobilized in reticulate-polyurethane foam achieve a higher biotransformation ratio (79%) compared to suspended cells (57%). nih.gov Immobilized cells of P. somniferum in calcium alginate have also been shown to effectively perform this conversion. scispace.com In another example, the bacterium Agrobacterium bohemicum R89-1 contains an enzyme, XdpB, which exhibits morphinone reductase activity and catalyzes the hydrogenation of the C7-C8 double bond in codeinone. plos.org
Table 1: Examples of Microbial Transformations of Codeinone and Related Compounds
| Microorganism | Substrate | Key Transformation | Product(s) | Reference(s) |
|---|---|---|---|---|
| Pseudomonas putida M10 | Codeinone | C14-Hydroxylation | 14β-Hydroxycodeinone | oup.comoup.com |
| Pseudomonas putida M10 | Codeine | Oxidation | Codeinone | oup.com |
| Pseudomonas putida M10 | Codeinone | Reduction | Hydrocodone | oup.com |
| Papaver somniferum | Codeinone | Reduction | Codeine | nih.govfao.org |
| Nocardia muscorum | Codeine | C14-Hydroxylation | 14-Hydroxycodeine | researchgate.net |
| Agrobacterium bohemicum R89-1 | Codeinone | C7-C8 Reduction | Hydrocodone | plos.org |
| Methylobacterium thebainfresser | Thebaine | N-Demethylation | Northebaine | google.com |
Key Enzymes in Morphinan Biosynthesis
The biosynthesis of morphine and related alkaloids in the opium poppy involves a series of highly specific enzymatic steps. Two enzymes, codeinone reductase and neopinone isomerase, play crucial roles in the final stages of this pathway.
Codeinone Reductase (COR) is a critical enzyme that catalyzes the penultimate step in morphine biosynthesis and the final step in codeine biosynthesis within Papaver somniferum. nih.govnih.gov It performs an NADPH-dependent reduction of the C-6 keto group of codeinone to produce codeine. nih.govcabidigitallibrary.org
Multiple isoforms of COR have been isolated and characterized, with at least four cDNAs identified. nih.govcabidigitallibrary.org These isoforms exhibit very similar physical properties and substrate specificities. nih.govwustl.edu Structurally, COR belongs to the aldo-keto reductase (AKR) superfamily. nih.govcabidigitallibrary.orgscholaris.ca
The primary substrates for COR in the plant are codeinone and morphinone (which it reduces to morphine). researchgate.netresearchgate.net However, it also demonstrates activity on other related compounds. COR can irreversibly reduce neopinone to neopine (B1233045) and neomorphinone to neomorphine. researchgate.net Structural and site-directed mutagenesis studies have provided a deeper understanding of its function. The crystal structure of apo-COR has been determined, revealing novel conformations that influence substrate binding. nih.gov Research has shown that specific amino acid residues are key to its substrate preference; for example, substitutions at Met-28 and His-120 can alter the enzyme's activity towards its major substrate, codeinone, and its minor substrate, neopinone, respectively. nih.govresearchgate.net
For many years, the isomerization of neopinone to the more stable codeinone was thought to be a spontaneous rearrangement. qmul.ac.ukexpasy.org However, recent discoveries have shown this critical step is catalyzed by a specific enzyme: Neopinone Isomerase (NISO). nih.govresearchgate.netbio-conferences.org NISO is a member of the pathogenesis-related 10 (PR10) protein family. nih.govresearchgate.net
The function of NISO is crucial for channeling metabolites toward the production of codeine and morphine. In the absence of NISO, the neopinone formed from thebaine by the enzyme T6ODM is instead reduced by COR to neopine, a structural isomer of codeine. nih.govresearchgate.net The inclusion of NISO in engineered yeast strains designed to produce opiates dramatically enhances the yield of the desired products (codeine and morphine) at the expense of their isomers (neopine and neomorphine). nih.govresearchgate.net
NISO catalyzes the reversible, bidirectional isomerization of neopinone and codeinone. researchgate.net By efficiently converting neopinone to codeinone, NISO ensures that COR has a plentiful supply of its preferred substrate. This enzymatic control of the equilibrium prevents the accumulation of neopine, thereby optimizing the biosynthetic pathway. researchgate.netresearchgate.net
Table 2: Key Enzymes in the Bioconversion of Codeinone and its Precursor
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Function | Reference(s) |
|---|---|---|---|---|---|
| Thebaine 6-O-demethylase | T6ODM | Thebaine, Oripavine | Neopinone, Morphinone | O-Demethylation | qmul.ac.ukkegg.jpexpasy.org |
| Neopinone Isomerase | NISO | Neopinone, Codeinone | Codeinone, Neopinone | Isomerization (bidirectional) | nih.govresearchgate.net |
| Codeinone Reductase | COR | Codeinone, Morphinone, Neopinone | Codeine, Morphine, Neopine | NADPH-dependent Reduction | nih.govcabidigitallibrary.orgresearchgate.net |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 14-Hydroxycodeine |
| 14-Hydroxycodeinone |
| 14-Hydroxycodeinone octanoate (B1194180) |
| Codeine |
| Codeinone |
| Dihydrocodeine |
| Hydrocodone |
| Hydromorphone |
| Morphine |
| Morphinone |
| Naloxone |
| Naltrexone |
| Neomorphine |
| Neopinone |
| Neopine |
| Northebaine |
| Oripavine |
| Oxycodone |
Thebaine 6-O-Demethylase (T6ODM) and Upstream Transformations
Thebaine 6-O-demethylase (T6ODM) is a critical non-heme, Fe(II)/2-oxoglutarate-dependent dioxygenase found in the opium poppy, Papaver somniferum. nih.govfrontiersin.org This enzyme plays a central role in the morphine biosynthesis pathway by catalyzing the O-demethylation of thebaine at the C6 position to produce neopinone. nih.govspringermedizin.de This reaction is a vital upstream transformation that directly leads to the formation of codeinone, as neopinone spontaneously rearranges to the more stable codeinone. nih.govspringermedizin.de
While the rearrangement of neopinone to codeinone was once thought to be spontaneous, research has identified an enzyme, neopinone isomerase (NISO), that catalyzes this isomerization, making the process more efficient and driving the pathway towards codeine and morphine production. pharmgkb.orgpsu.edu Without NISO, significant amounts of neopine and neomorphine, isomers of codeine and morphine, would accumulate. pharmgkb.org
T6ODM is characterized by an unusually large substrate-binding cavity, which explains its ability to act on various benzylisoquinoline alkaloids. frontiersin.orgnih.gov Computational studies and experimental data suggest that the enzyme-substrate complex has a 1:2 stoichiometry, meaning two substrate molecules may bind within the active site. frontiersin.org This promiscuity is a key feature of its function in the complex alkaloid metabolic network of the poppy. Disruption of T6ODM leads to an accumulation of its substrate, thebaine, and a reduction in morphine production. nih.gov
The pathway from thebaine to morphine involves several key enzymatic steps, with T6ODM initiating the conversion that leads to codeinone. A minor pathway involves the 3-O-demethylation of thebaine to oripavine, which is then converted by T6ODM to morphinone. ojp.govfrontiersin.org Both major and minor pathways converge at the reduction of codeinone or morphinone by codeinone reductase (COR) to form codeine and morphine, respectively. springermedizin.depharmgkb.org
It's noteworthy that the 14-hydroxylation of codeinone to 14-hydroxycodeinone, a precursor to potent semi-synthetic opioids like oxycodone, is not primarily an enzymatic reaction in the same manner. acs.orgnih.gov Studies have shown this conversion can occur as a chemical autoxidation process, catalyzed by simple metal salts, rather than being directly mediated by a specific hydroxylase enzyme in all contexts. acs.org However, some microbial systems, like Pseudomonas putida M10, have demonstrated the ability to catalyze the 14β-hydroxylation of codeinone. oup.comoup.com
Table 1: Key Enzymes and Reactions in Upstream Opiate Biotransformation
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Function |
|---|---|---|---|---|
| Thebaine 6-O-demethylase | T6ODM | Thebaine, Oripavine | Neopinone, Neomorphinone | Catalyzes the crucial 6-O-demethylation step. nih.govspringermedizin.de |
| Neopinone Isomerase | NISO | Neopinone, Neomorphinone | Codeinone, Morphinone | Catalyzes the isomerization to more stable ketones. pharmgkb.orgunige.ch |
| Codeinone Reductase | COR | Codeinone, Morphinone | Codeine, Morphine | Reduces the ketone group to a hydroxyl group. springermedizin.depharmgkb.org |
In Vitro Models for Investigating Metabolic Fate of Related Compounds
To study the complex metabolic pathways of opioids and their derivatives, researchers rely on various in vitro models. These systems allow for the investigation of biotransformation in a controlled environment, providing insights into enzymatic activities, metabolite formation, and potential drug interactions.
Application of Recombinant Enzymes and Subcellular Fractions
Recombinant enzymes and subcellular fractions are powerful tools for dissecting metabolic pathways. admescope.combioivt.com By isolating specific components of the metabolic machinery, researchers can attribute specific reactions to individual enzymes.
Recombinant Enzymes: These are purified enzymes produced in host systems like E. coli or yeast. ojp.govacs.org This approach allows for the study of a single enzyme's activity in isolation, free from confounding variables present in whole-cell systems. For instance, recombinant human cytochrome P450 (CYP) enzymes, such as CYP3A4 and CYP2D6, are widely used to determine their specific roles in the metabolism of opioids like oxycodone and fentanyl. nih.govfrontiersin.org Studies using recombinant T6ODM have been essential in characterizing its substrate specificity and reaction mechanism. nih.govoup.com Similarly, recombinant UGTs (UDP-glucuronosyltransferases) are used to investigate Phase II conjugation reactions, a common metabolic pathway for opioids. ojp.govunige.ch
Subcellular Fractions: These are preparations derived from the fractionation of cells, typically from the liver, which is the primary site of drug metabolism. bioivt.comxenotech.com
Microsomes: These are vesicles formed from the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly CYPs. bioivt.com Human liver microsomes (HLM) are a standard model for studying the oxidative metabolism of many drugs, including opioids. unige.chdundee.ac.uk
S9 Fraction: This fraction contains both microsomes and the cytosol, the soluble component of the cell. mdpi.com The S9 fraction is valuable because it contains both Phase I (microsomal) and many Phase II (cytosolic) enzymes, allowing for the study of sequential metabolic reactions. frontiersin.orgmdpi.com
Cytosol: This fraction contains soluble enzymes, including many transferases involved in Phase II conjugation. bioivt.com
Use of Cultured Cells in Biotransformation Research
Cultured cells provide a more integrated model of metabolism, as they contain a full complement of enzymes, cofactors, and transport systems within a cellular environment.
Hepatocytes: As the primary liver cells, hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full range of hepatic drug-metabolizing enzymes. frontiersin.orgnih.govdundee.ac.uk Cryopreserved human hepatocytes are routinely used to study the metabolism of opioids like oxycodone and carfentanil, providing data on metabolite profiles and metabolic clearance. frontiersin.orgpharmgkb.org Studies with hepatocytes from different age groups have been used to understand the maturation of metabolic pathways. frontiersin.orgnih.gov
Other Cell Lines: While hepatocytes are ideal, other cell lines are also employed. For example, neuroblastoma-glioma hybrid cells (NG108-15) have been used to study the intracellular distribution and metabolism of opioid receptors. nih.gov Human lung carcinoma (U1690) and human neuroblastoma (SH-SY5Y) cell lines have been utilized to investigate the biotransformation of opioid peptides. nih.gov Engineered yeast cells expressing specific enzymes, like T6ODM or human CYPs, serve as customized bio-factories to produce or study the metabolism of specific opiate compounds. ojp.govacs.org
The use of these cellular models, from isolated enzymes to whole cells, provides a comprehensive picture of the biotransformation of codeinone, 14-hydroxycodeinone, and related compounds, bridging the gap between simple enzymatic reactions and complex in vivo metabolism.
Table 2: Comparison of In Vitro Models for Metabolism Studies
| Model System | Components | Advantages | Limitations |
|---|---|---|---|
| Recombinant Enzymes | Single, purified enzyme | Mechanistic clarity; identifies specific enzyme roles. ojp.gov | Lacks cellular context and cofactor systems. nih.gov |
| Microsomes | Endoplasmic reticulum vesicles (CYPs, UGTs) | High concentration of Phase I enzymes; standard for screening. bioivt.com | Lacks cytosolic enzymes and transport processes. |
| S9 Fraction | Microsomes + Cytosol | Contains both Phase I and Phase II enzymes. mdpi.com | Diluted enzyme concentrations compared to microsomes. |
| Hepatocytes | Intact liver cells | "Gold standard"; complete metabolic system with transporters. frontiersin.orgdundee.ac.uk | Limited availability; variability between donors. |
| Engineered Cells | Host cells (e.g., yeast) with inserted genes | Customizable for specific pathways; high-yield production. acs.org | May not fully replicate mammalian cell environment. nih.gov |
Structural Modifications and Analogues of 14 Hydroxycodeinone
Chemical Derivatization at C5, C6, C14, and N17 Positions of the Morphinan (B1239233) Skeleton
The morphinan skeleton of 14-oxygenated-N-methylmorphinan-6-ones, including 14-hydroxycodeinone, presents several key positions for chemical modification. Research efforts have focused on derivatization at the C5, C6, C14, and N17 positions to explore the resulting structure-activity relationships (SAR). nih.govnih.gov
Position C5: Modifications at the C5 position have been explored to enhance pharmacological profiles. For instance, the introduction of a methyl group at this position in 14-O-methyloxymorphone led to the creation of 14-methoxymetopon. nih.gov This modification was found to retain high affinity for the mu-opioid receptor (MOR). nih.gov Further derivatization includes the introduction of a benzyl (B1604629) group, which can significantly alter the binding mode of the ligand within the receptor. nih.gov
Position C6: The carbonyl group at the C6 position is a common target for modification. One approach is the complete removal of the 6-carbonyl group through methods like the Wolff–Kishner reduction, leading to 6-desoxo-N-methylmorphinans. nih.gov Another strategy involves the introduction of acrylonitrile (B1666552) substructures at this position. nih.gov
Position C14: The hydroxyl group at C14 is a critical site for derivatization and is the defining feature of this class of compounds. The parent compound, 14-hydroxycodeinone, can be esterified, as seen in the titular compound "Codeinone, 14-hydroxy-, octanoate". The hydroxyl group can also be converted to an ether, leading to a range of 14-alkoxy and 14-arylalkyloxy morphinans. nih.govnih.gov For example, substitution of the 14-hydroxyl with a methoxy (B1213986) group has been shown to increase both binding affinity and agonist potency at the MOR. gla.ac.uk More complex substitutions, such as with a phenylpropoxy group, have also been investigated. nih.gov Additionally, the hydroxyl group can be replaced with amino or nitro groups to create analogues like 14β-nitrocodeinone and 14β-aminocodeinone derivatives. nih.govmonash.edu
Position N17: The N-methyl group at position 17 is another key site for modification. Replacing the methyl group with other substituents, such as N-cyclopropylmethyl, is a common strategy in opioid chemistry to modulate activity, often imparting antagonist properties to the molecule. nih.gov
| Position | Type of Modification | Example Substituent | Resulting Compound Class |
| C5 | Alkylation | Methyl (-CH₃) | 5-Methyl-14-oxygenated morphinans |
| Arylation | Benzyl (-CH₂Ph) | 5-Benzyl-14-oxygenated morphinans | |
| C6 | Reduction | Deletion of carbonyl | 6-Desoxo-N-methylmorphinans |
| Addition | Acrylonitrile | 6-Acrylonitrile morphinans | |
| C14 | Esterification | Octanoyl (-COC₇H₁₅) | 14-Octanoyloxycodeinone |
| Etherification | Methoxy (-OCH₃) | 14-Alkoxymorphinans | |
| Etherification | Benzyloxy (-OCH₂Ph) | 14-Aryloxymorphinans | |
| Substitution | Amino (-NH₂) | 14-Aminocodeinones | |
| N17 | N-Dealkylation/Realkylation | Cyclopropylmethyl | N-Cyclopropylmethyl normorphinans |
Structure-Reactivity Relationships in 14-Oxygenated Morphinan-6-ones
The relationship between the chemical structure of 14-oxygenated morphinan-6-ones and their chemical reactivity, particularly in the context of receptor interaction, is a field of intensive study. Molecular modeling, docking, and dynamics simulations have provided significant insights into how small structural changes encode for specific binding modes and interactions with opioid receptors. nih.govmonash.edu
The substituents at positions C5 and C14 have been shown to have a subtle interplay that determines the pharmacological profile. monash.edu For example, the replacement of a 14-methoxy group with a benzyloxy group can retain high affinity for the μ-opioid receptor (MOR) while altering antinociceptive potency. nih.gov This suggests that the steric and electronic properties of the C14 substituent directly influence the ligand's interaction with the receptor's binding pocket. monash.edu
Furthermore, the introduction of a bulky group, such as a benzyl substituent at the C5 position, can lead to a unique binding mode within the MOR, distinct from other 14-oxygenated N-methylmorphinan-6-ones. nih.gov This highlights that modifications at C5 can fundamentally change how the morphinan scaffold orients itself within the receptor, thereby affecting its activation. The 4,5α-epoxy group also plays a role in forming hydrogen bonds within the receptor, and modifications elsewhere on the skeleton can influence this tendency. monash.edu
Synthesis and Characterization of Specific Morphinan Analogues
14-Methoxycodeinone
The synthesis of 14-alkoxy derivatives often starts from 14-hydroxycodeinone or its precursors. For the related compound, 14-O-methyloxymorphone, the synthesis involves the substitution of the hydroxyl group in position 14 with a methoxy group. gla.ac.uk A general route to 14-methoxycodeinone would similarly involve the methylation of the 14-hydroxyl group of 14-hydroxycodeinone. This can be achieved using a suitable methylating agent, such as dimethyl sulfate, in the presence of a base. The starting material, 14-hydroxycodeinone, is typically synthesized via the oxidation of thebaine.
14-Phenylhydroxyaminocodeinones
The synthesis of 14-(phenylhydroxyamino)codeinone has been achieved via a multi-step process starting from thebaine. nih.gov The key step is a Diels-Alder reaction between thebaine and nitrosobenzene (B162901). This [4+2] cycloaddition reaction forms an adduct, 6,14-exo-(phenyloxyamino)codeine 6-methyl ether. nih.gov Subsequent acid hydrolysis of this adduct cleaves the enol ether and rearranges the structure to yield the target 14-(phenylhydroxyamino)codeinone. nih.gov This synthetic route provides a method to introduce a nitrogen-containing functional group directly at the C14 position. These compounds are characterized using standard spectroscopic methods to confirm their structure. Further chemical manipulations of 14-(phenylhydroxyamino)codeinone, such as reduction, can lead to 14-(phenylamino)dihydrocodeinone derivatives. nih.gov
Design of Novel Scaffolds via Diels-Alder Adducts and Other Cycloadditions
The Diels-Alder reaction is a powerful tool in synthetic organic chemistry for the construction of six-membered rings and has been applied to the morphinan skeleton to create novel, rigid structures. The most common application involves using thebaine, which contains a conjugated diene system in its C-ring, as the diene component. This reactivity allows for the formation of 6,14-etheno-bridged structures, which are characteristic of potent opioids like etorphine and buprenorphine.
Conversely, morphinan derivatives with a C7-C8 double bond, such as codeinone (B1234495) and 14-hydroxycodeinone, can potentially act as dienophiles in Diels-Alder reactions. However, studies investigating their reactivity have shown significant differences. While codeinone can undergo cycloaddition reactions, 14-hydroxycodeinone is often unreactive under similar conditions. Quantum-mechanical calculations suggest that the presence of the 14-hydroxy group introduces significant steric hindrance, which raises the energy of the transition state and disfavors the cycloaddition reaction.
Despite the reduced dienophilic reactivity of the C7-C8 double bond in 14-hydroxycodeinone itself, the Diels-Alder strategy remains crucial for accessing C14-functionalized analogues. As described previously, the reaction of thebaine (acting as the diene) with specific dienophiles like nitrosobenzene is a key step in the synthesis of 14-phenylhydroxyaminocodeinone. nih.gov This demonstrates that cycloaddition reactions on precursors are an effective indirect method for creating complex C14-substituted morphinan scaffolds.
| Reaction Type | Morphinan Reactant | Role | Partner | Product Type |
| [4+2] Cycloaddition | Thebaine | Diene | Nitrosobenzene (Dienophile) | 6,14-exo-(aryloxyamino) adduct |
| [4+2] Cycloaddition | Thebaine | Diene | Vinyl ketones (Dienophile) | 6,14-Ethenomorphinans |
| [4+2] Cycloaddition | 14-Hydroxycodeinone | Dienophile | o-Quinodimethane (Diene) | No reaction observed |
Advanced Analytical Methodologies for Morphinan Research
Mass Spectrometry-Based Techniques for Metabolite Identification and Structural Elucidation
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of morphinan (B1239233) compounds and the identification of their metabolites. scispace.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide critical information on molecular weight and fragmentation patterns. scispace.comnih.gov High-resolution mass spectrometry (HRMS), often coupled with techniques like Orbitrap, offers highly accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments. cij.gob.mx
For 14-hydroxycodeinone octanoate (B1194180), electrospray ionization (ESI) in positive mode is typically employed, as the tertiary amine group is readily protonated. cij.gob.mx The resulting mass spectrum would show a prominent molecular ion peak [M+H]⁺ corresponding to the compound's exact mass.
Tandem mass spectrometry (MS/MS) experiments are crucial for detailed structural analysis. cij.gob.mx In these experiments, the molecular ion is isolated and subjected to collision-induced dissociation (CID), generating a characteristic fragmentation pattern. The fragmentation of the morphinan skeleton often involves the loss of the piperidine (B6355638) ring. cij.gob.mxcore.ac.uk For 14-hydroxycodeinone octanoate, fragmentation would also involve the octanoate ester group, such as the neutral loss of octanoic acid. This information is vital for distinguishing it from other related morphinans.
Table 1: Predicted Mass Spectrometry Data for 14-hydroxycodeinone octanoate
| Analysis Type | Ionization Mode | Predicted [M+H]⁺ (m/z) | Key Fragmentation Pathways |
| LC-MS/MS | ESI Positive | 456.2383 | Loss of the piperidine ring |
| Neutral loss of octanoic acid | |||
| Cleavage of the ether bridge |
Note: The predicted m/z value is based on the chemical formula C₂₆H₃₃NO₅. Fragmentation pathways are based on known patterns for morphinan alkaloids.
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are essential for the separation of 14-hydroxycodeinone octanoate from complex mixtures and for the assessment of its purity. google.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods, prized for their high resolution and efficiency. waters.comresearchgate.net
Separation is typically achieved using reversed-phase columns (e.g., C18 or phenyl columns) with a mobile phase consisting of a mixture of an aqueous buffer (often containing formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to effectively separate compounds with a wide range of polarities. researchgate.net
The addition of the lipophilic octanoate chain to the 14-hydroxycodeinone structure significantly increases its retention time on a reversed-phase column compared to its more polar precursors like 14-hydroxycodeinone or codeine. google.com Purity is assessed by detecting any extraneous peaks in the chromatogram, and modern systems can achieve detection limits in the parts-per-million (ppm) range, which is critical for pharmaceutical applications. google.comepo.org Simulated moving bed (SMB) chromatography has also been explored for the preferential removal of impurities from related compounds. google.com
Table 2: Example Chromatographic Conditions for Morphinan Analysis
| Parameter | Condition |
| System | UPLC-MS/MS waters.com |
| Column | BEH Phenyl Column researchgate.net |
| Mobile Phase A | Water with 0.1% Formic Acid researchgate.net |
| Mobile Phase B | Acetonitrile/Methanol with 0.1% Formic Acid researchgate.net |
| Flow Rate | 0.5 mL/min researchgate.net |
| Detection | Tandem Mass Spectrometry (MS/MS) waters.com |
Note: These are general conditions; specific parameters would be optimized for 14-hydroxycodeinone octanoate.
Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Infrared) for Structural Confirmation
Spectroscopic methods provide definitive confirmation of the molecular structure of 14-hydroxycodeinone octanoate.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry.
¹H NMR provides information about the chemical environment of hydrogen atoms. For 14-hydroxycodeinone octanoate, the spectrum would display characteristic signals for the aromatic protons, the olefinic protons of the C7-C8 double bond, the methoxy (B1213986) group singlet, and the N-methyl group singlet. oup.commdpi.com Crucially, additional signals in the aliphatic region would confirm the presence of the octanoate chain, including a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups. mdpi.com
¹³C NMR provides information on the carbon skeleton. google.com The spectrum would show distinct signals for the carbonyl carbon of the ketone, the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the morphinan core. mdpi.com The octanoate chain would be identified by a series of signals in the upfield region of the spectrum. nih.govmdpi.com
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. unodc.org The IR spectrum of 14-hydroxycodeinone octanoate would exhibit characteristic absorption bands:
A strong band around 1735-1750 cm⁻¹ corresponding to the C=O stretch of the octanoate ester.
A strong band around 1680 cm⁻¹ for the α,β-unsaturated ketone (C=O at C6). mdpi.com
Bands corresponding to C-O and C-N stretching, as well as C-H stretching of the aromatic, aliphatic, and methyl groups. unodc.org
Table 3: Key Spectroscopic Features for 14-hydroxycodeinone octanoate
| Technique | Functional Group | Characteristic Signal/Peak |
| ¹³C NMR | Ketone Carbonyl (C6) | ~196 ppm mdpi.com |
| ¹³C NMR | Ester Carbonyl | ~173 ppm |
| ¹H NMR | Methoxy Group (-OCH₃) | ~3.8 ppm (singlet) oup.com |
| ¹H NMR | N-Methyl Group (-NCH₃) | ~2.4 ppm (singlet) |
| IR | Ester C=O Stretch | ~1740 cm⁻¹ |
| IR | Ketone C=O Stretch | ~1680 cm⁻¹ mdpi.com |
Isotopic Labeling Techniques for Pathway Elucidation
Isotopic labeling is a powerful methodology used to trace the metabolic and biosynthetic pathways of morphinan alkaloids. pnas.org By introducing atoms with a heavier isotope (e.g., Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Oxygen-18 (¹⁸O)) into precursor molecules, researchers can follow their incorporation into the final product, thereby elucidating the reaction mechanisms and enzymatic steps involved. pnas.orgresearchgate.netoup.com
For instance, the biosynthetic pathway of morphine in both plants and human cells has been extensively studied using precursors labeled with ¹³C and ²H. pnas.org These studies have helped confirm the roles of key intermediates like (S)-reticuline and thebaine. researchgate.netoup.com
In the context of 14-hydroxycodeinone octanoate, isotopic labeling could be used to:
Trace Metabolic Fate: By synthesizing a version of the compound with a deuterium-labeled octanoate chain, its metabolic cleavage and the fate of the 14-hydroxycodeinone core could be monitored in biological systems. frontiersin.orgnih.gov The use of deuterium can sometimes slow metabolic processes, a phenomenon known as the kinetic isotope effect, which can itself be a subject of study. frontiersin.orgassumption.edu
Elucidate Formation: If 14-hydroxycodeinone octanoate were a natural product or a metabolite formed in a biological system, feeding the system with labeled precursors (like ¹³C-labeled tyrosine or ¹⁸O₂) and analyzing the product with mass spectrometry would reveal the origins of its constituent atoms and the pathway of its formation. researchgate.net
These advanced analytical techniques, from mass spectrometry to isotopic labeling, provide the essential framework for the comprehensive scientific investigation of complex morphinan derivatives like 14-hydroxycodeinone octanoate.
Mechanistic Insights into Ligand Receptor Interactions of 14 Hydroxylated Opioids Non Clinical Focus
In Vitro Ligand Binding Studies with Opioid Receptor Subtypes (Mu, Delta, Kappa)
The initial characterization of a novel opioid compound involves determining its binding affinity (Ki) for the three major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). These in vitro assays, typically conducted using radioligand displacement studies with cell membranes expressing specific human or rodent opioid receptors, are crucial for understanding a ligand's potency and selectivity.
While specific Ki values for "Codeinone, 14-hydroxy-, octanoate" are not documented in the reviewed literature, studies on analogous 14-O-acyl esters of 14-hydroxycodeinone have demonstrated that they can be significantly more potent than morphine. akjournals.com The introduction of a 14-hydroxyl group to the codeine scaffold, and its subsequent esterification, can have a profound impact on receptor affinity. For instance, the parent compound, 14-hydroxycodeinone, serves as a key intermediate in the synthesis of highly potent opioids. mdpi.com
Research on other 14-alkoxy and 14-O-acyl morphinans provides valuable insights. For example, the introduction of a 14-methoxy group into oxymorphone to create 14-O-methyloxymorphone results in a nine-fold increase in binding affinity at the µ-opioid receptor. researchgate.net Similarly, replacing the 14-hydroxy group with a phenylpropoxy group can lead to a significant enhancement in affinity at all three opioid receptor types, albeit with a loss of µ-receptor selectivity. nih.gov
The nature and size of the ester group at the 14-position are critical. Increasing the alkyl chain length of esters can affect the onset and duration of action, which is often linked to changes in lipophilicity. akjournals.com This suggests that the octanoate (B1194180) moiety in "this compound" would significantly increase its lipophilicity compared to its parent 14-hydroxycodeinone, potentially influencing its interaction with the receptor binding pocket.
To illustrate the impact of substitutions at the 14-position, the following table presents binding affinity data for a selection of 14-substituted morphinans from the literature.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Source |
| Morphine | 6.55 | - | - | nih.gov |
| Oxymorphone | 0.97 | 80.5 | 61.6 | nih.gov |
| 14-O-Methyloxymorphone | 0.11 | - | - | researchgate.net |
| 14-O-Benzyloxymorphone | Subnanomolar | - | - | gla.ac.uk |
| 14-O-Phenylpropyloxymorphone | 0.073 | 0.13 | 0.30 | nih.gov |
| Naltrexone | 0.20 | 8.70 | 0.40 | nih.gov |
This table is for illustrative purposes and shows data for related compounds to infer the potential properties of "this compound".
Molecular Basis of Affinities and Selectivities of 14-Substituted Morphinans
The affinity and selectivity of 14-substituted morphinans for opioid receptors are governed by the specific molecular interactions between the ligand and the amino acid residues within the receptor's binding pocket. The substituent at the 14-position plays a pivotal role in modulating these interactions.
The introduction of a 14-hydroxyl group, as seen in 14-hydroxycodeinone, can introduce a new hydrogen bonding opportunity. This hydroxyl group can form a hydrogen bond with specific residues in the binding pocket, such as aspartate (D) or tyrosine (Y) residues, thereby stabilizing the ligand-receptor complex and potentially increasing affinity. researchgate.net
Studies on a variety of 14-alkoxy morphinans have shown that the nature of the substituent at this position has a major impact on the ability of these compounds to interact with opioid receptors. mdpi.com For example, the introduction of a phenylpropoxy group at position 14 in a series of morphinans led to a notable increase in affinity for all three opioid receptor types, suggesting that this larger, flexible group can form favorable interactions across the different receptor subtypes. nih.gov This often results in a loss of µ-receptor selectivity. nih.gov Conversely, smaller alkoxy groups like a methoxy (B1213986) group can enhance µ-receptor affinity and selectivity. gla.ac.uk
The interplay between the 14-substituent and other parts of the morphinan (B1239233) scaffold is also crucial. For instance, the presence of a 5-methyl group can influence the pharmacological profile, sometimes leading to decreased antinociceptive potency despite having no significant effect on in vitro biological activities. mdpi.com
Computational Modeling of Ligand-Receptor Complexes and Interactions
Computational modeling techniques, such as molecular docking and molecular dynamics simulations, have become indispensable tools for visualizing and understanding the intricate interactions between ligands and their receptors at an atomic level. These methods provide valuable insights into the binding modes of 14-hydroxylated opioids and help to explain the molecular basis for their observed affinities and selectivities.
Molecular docking studies on 14-oxygenated N-methylmorphinan-6-ones have revealed that these ligands typically form a charge-enhanced hydrogen bond between their protonated nitrogen and a conserved aspartate residue (D147 in the µ-opioid receptor). akjournals.com The aromatic ring of the morphinan scaffold is often nestled within a hydrophobic pocket formed by several amino acid residues. akjournals.com
The 14-hydroxyl group in compounds like 14-hydroxycodeinone is predicted to form a hydrogen bond with the same key aspartate residue (D147) that interacts with the protonated nitrogen. researchgate.net This additional polar interaction can significantly contribute to the binding affinity.
For a compound like "this compound," computational models would predict that the bulky octanoate ester chain extends into a more hydrophobic region of the binding pocket. The flexibility of this chain would allow it to adopt a conformation that maximizes favorable van der Waals interactions with nonpolar amino acid residues. The specific shape and size of this hydrophobic pocket differ between the µ, δ, and κ opioid receptors, which is a key determinant of a ligand's selectivity profile.
Future Research Directions and Unexplored Avenues for Codeinone, 14 Hydroxy , Octanoate
Investigation of Novel Ester Derivatives as Research Probes
The esterification of the 14-hydroxy group on the morphinan (B1239233) scaffold offers a versatile strategy for modifying the compound's properties. Future research should focus on synthesizing a library of novel ester derivatives of 14-hydroxycodeinone. By varying the length and functionality of the ester chain, researchers can systematically tune properties such as lipophilicity, membrane permeability, and duration of action. For instance, creating esters with different alkyl or aryl chains could significantly alter how the molecule interacts with biological systems. nih.gov
These novel derivatives could serve as valuable research probes to investigate opioid receptor pharmacology. researchgate.net The synthesis of sterically hindered esters, for example, has been shown to create prodrugs with varying rates of hydrolysis, which could be used to study the kinetics of receptor activation and deactivation. nih.gov
Table 1: Potential Novel Ester Derivatives of 14-hydroxycodeinone for Investigation
| Ester Derivative | Potential Modification | Research Rationale |
|---|---|---|
| Propanoate | Short-chain alkyl ester | Study effects of shorter chain length on potency and metabolism. |
| Benzoate | Aryl ester | Investigate influence of aromatic moiety on receptor binding. |
| Succinate | Dicarboxylic acid ester | Enhance water solubility and explore different prodrug release mechanisms. |
| Fluoroacetate | Fluorinated ester | Examine the impact of fluorination on metabolic stability and binding affinity. |
| Pivalate | Sterically hindered ester | Create a more stable prodrug with slower hydrolysis rates for prolonged action studies. nih.gov |
Development of Targeted Biocatalytic Approaches for Complex Ester Synthesis
Conventional chemical synthesis of complex esters can be challenging, often requiring harsh conditions and leading to unwanted byproducts. Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a promising alternative. Future research should aim to develop targeted biocatalytic methods for the synthesis of 14-hydroxycodeinone octanoate (B1194180) and other ester derivatives. researchgate.net Enzymes like lipases and esterases could offer high chemo- and regioselectivity, leading to cleaner reactions and higher yields under mild, environmentally friendly conditions. acs.org
The conversion of morphine alkaloids by microorganisms has been previously studied, revealing enzymatic pathways for hydroxylation and other modifications. asm.org Research into microbial transformations of codeine has shown that some steps initially believed to be enzymatic are actually chemical, which has inspired new catalytic methods. nih.govresearchgate.net Harnessing and engineering enzymes from organisms like Pseudomonas putida or various fungi could provide a scalable and sustainable route for producing these complex molecules. asm.org
Table 2: Potential Biocatalytic Strategies for Ester Synthesis
| Enzyme Class | Potential Application | Advantages |
|---|---|---|
| Lipases (e.g., Candida antarctica Lipase B) | Esterification of 14-hydroxycodeinone with octanoic acid. | High stability, broad substrate specificity, operability in non-aqueous solvents. acs.org |
| Esterases | Selective synthesis of specific ester derivatives. | High selectivity for specific alcohol and acid moieties. nih.gov |
| Engineered Cytochrome P450s | Hydroxylation and subsequent esterification in a one-pot synthesis. | Potential for multi-step synthesis within a single engineered organism. asm.org |
Elucidation of Potential Biochemical Transformations of Esterified Morphinans
The metabolic fate of 14-hydroxycodeinone octanoate is a critical area for future investigation. The ester linkage suggests it may function as a prodrug, remaining inactive until the octanoate group is cleaved by esterases in the plasma or specific tissues to release the active 14-hydroxycodeinone. nih.gov The rate of this hydrolysis would be a key determinant of the compound's pharmacokinetic and pharmacodynamic profile. Studies using human plasma have been effective in determining the half-lives of hydrolysis for other morphine esters. nih.gov
Beyond simple hydrolysis, other biochemical transformations of the morphinan skeleton are possible. Microorganisms have been shown to perform a variety of reactions on opiates, including O-demethylation, N-demethylation, and reduction of olefinic bonds. asm.org It is crucial to elucidate whether esterified morphinans like the octanoate derivative undergo similar transformations in biological systems, as these metabolites could have their own distinct pharmacological activities or toxicities. oup.commdpi.com
Advanced Theoretical and Computational Studies on Derivative Design
Computational chemistry and molecular modeling are powerful tools for accelerating drug discovery. nih.gov Future research should leverage these techniques to guide the design of novel derivatives of 14-hydroxycodeinone octanoate. nih.gov By using methods like molecular docking, researchers can simulate how different ester derivatives bind to opioid receptors, predicting their affinity and selectivity. nih.govresearchgate.net
Theoretical calculations can also predict key physicochemical properties, such as pKa, which influences a compound's behavior in different physiological pH environments. nih.gov For example, computational studies have been used to design morphine derivatives that are selectively protonated in the acidic environment of inflamed tissues. nih.govresearchgate.net Applying these advanced computational approaches can help prioritize the synthesis of candidates with the most promising predicted profiles, saving significant time and resources in the lab. jst.go.jpnii.ac.jp
Table 3: Computational Approaches for Derivative Design
| Computational Method | Application in Derivative Design | Predicted Outcome |
|---|---|---|
| Molecular Docking | Simulate binding of ester derivatives to opioid receptor crystal structures (e.g., PDB ID: 5C1M). nih.gov | Binding affinity, receptor selectivity, key ligand-receptor interactions. nih.gov |
| Quantum Mechanics (QM) | Calculate electronic properties and reaction energies. | Reaction feasibility for synthesis, metabolic stability. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-receptor complex over time. | Stability of binding, conformational changes, role of water molecules. nih.gov |
| pKa Prediction | Calculate the ionization state at different physiological pH values. nih.gov | Absorption, distribution, and target engagement in specific tissues. researchgate.net |
Q & A
What are the established methods for synthesizing 14-hydroxycodeinone octanoate, and what are their limitations?
Basic Research
The primary synthesis involves catalytic air oxidation of codeinone in aqueous solution using manganese (MnSO₄) or copper (CuSO₄) salts, with sodium thiosulfate as a reducing agent to suppress peroxide intermediates . Industrial-scale applications face challenges with side-product formation (e.g., diastereomers and over-oxidized derivatives), particularly during hydrogenation steps . Limitations include low yields due to competing reactions and the need for rigorous purification protocols.
How can researchers ensure the purity of 14-hydroxycodeinone octanoate during synthesis?
Basic Research
Reverse-phase HPLC with a mobile phase containing sodium dodecyl sulfate (SDS) and phosphate buffer (pH 7.8) is recommended to monitor impurities like codeinone and 14-hydroxycodeinone. Baseline separation requires acetonitrile-methanol gradients, with UV detection at 220 nm . For octanoate derivatives, validate purity using GC-MS with isobutyl ester derivatization to enhance sensitivity (LLOQ: 0.43 μM) .
How can catalytic systems for converting codeinone to 14-hydroxycodeinone be optimized to minimize side products?
Advanced Research
Optimize catalyst selection (Mn²⁺ vs. Cu²⁺), pH (6.5–7.5), and reducing agent concentration using design of experiments (DoE). Kinetic studies reveal MnSO₄ provides higher selectivity at lower temperatures (25–40°C), while CuSO₄ accelerates reaction rates but increases byproducts. In-line FTIR monitoring can detect peroxide intermediates for real-time adjustment .
What strategies resolve discrepancies in octanoate quantification across different analytical methods?
Advanced Research
Discrepancies arise from derivatization efficiency (e.g., methyl vs. isobutyl esters) and matrix interference. Use GC-MS with selected ion monitoring (SIM) targeting m/z 127.1 for octanoate isobutyl ester to reduce baseline noise. Cross-validate with surface tension measurements for surfactant-layer analysis in biological systems .
What biochemical pathways utilize octanoate derivatives, and how can they be studied?
Basic Research
Octanoate is metabolized via β-oxidation in liver mitochondria. Use stable isotope-labeled ¹³C₄-octanoate breath tests to track oxidation rates in vivo. For in vitro studies, employ E. coli FadD mutants with enhanced acyl-CoA synthetase activity, monitoring AMP production to assess substrate specificity .
How to address unexpected side reactions during large-scale synthesis of 14-hydroxycodeinone octanoate?
Advanced Research
Side reactions (e.g., diastereomer formation) are mitigated by controlling hydrogenation pressure (1–3 atm) and catalyst loading (5–10% Pd/C). Implement parametric sensitivity analysis to identify critical process variables. Purification via crystallization in ethanol-water mixtures (3:1 v/v) removes polar byproducts .
How to validate the origin of 14-hydroxy impurities in opioid pharmaceuticals?
Advanced Research
Use chiral chromatography to differentiate α/β-diastereomers of precursor intermediates. Isotopic labeling (e.g., ²H or ¹³C) combined with LC-MS/MS quantifies impurity origins. Patent litigation data suggest 14-hydroxy groups may arise from non-enzymatic oxidation rather than enzymatic pathways, requiring mechanistic re-evaluation .
What methodologies assess octanoate’s role in lipid metabolism studies?
Advanced Research
Combine stable isotope tracer protocols with compartmental modeling to quantify octanoate oxidation kinetics. In breath tests, correlate % dose oxidized (OctOx) with hepatic steatosis markers via Pearson regression (e.g., r = −0.72 for OctOx vs. ALT levels) . For in vitro assays, use radiolabeled [1-¹⁴C]-octanoate to track β-oxidation flux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
